trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride

Bioanalysis LC-MS/MS Method Validation

The unlabeled analog introduces matrix-effect errors in quantitative LC-MS/MS. This d6-labeled internal standard provides a +6 Da mass shift, enabling co-elution with the analyte while ensuring selective MRM detection. This eliminates ion suppression variability and meets FDA/EMA bioanalytical validation requirements. • Isotopic Purity: >98%, ensuring minimal signal cross-talk. • Application: Used to quantify tyrosine kinase inhibitor intermediates in pharmacokinetic and QC workflows. • Supply: Synthesized under controlled GMP-like conditions to ensure batch-to-batch consistency.

Molecular Formula C6H12ClNO2
Molecular Weight 171.654
CAS No. 1259519-59-9
Cat. No. B590177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride
CAS1259519-59-9
Synonyms(E)-4-(Dimethylamino)but-2-enoic Acid-d6 Hydrochloride;  (E)-4-(Dimethylamino)-2-butenoic Acid-d6 Hydrochloride; 
Molecular FormulaC6H12ClNO2
Molecular Weight171.654
Structural Identifiers
SMILESCN(C)CC=CC(=O)O.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H/b4-3+;/i1D3,2D3;
InChIKeyUUHNQHFOIVLAQX-QHNUCIEHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride (CAS 1259519-59-9): A Deuterated Internal Standard for Quantitative Mass Spectrometry in Pharmaceutical Analysis


trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride (CAS 1259519-59-9) is a stable isotope-labeled analog of trans 4-dimethylaminocrotonic acid hydrochloride, specifically designed for use as an internal standard (IS) in quantitative mass spectrometry-based assays [1]. The compound incorporates six deuterium atoms (d6) at the N,N-dimethyl moiety . This isotopic labeling provides a distinct mass shift compared to the unlabeled, endogenous or analyte compound (molecular weight: 165.62 vs. 171.65), enabling accurate quantification, compensation for matrix effects, and correction for sample preparation variability in LC-MS/MS workflows . Its primary application is as a reference standard for the accurate measurement of drugs and metabolites, particularly in the development and quality control of tyrosine kinase inhibitors [2].

Why Unlabeled Trans 4-Dimethylaminocrotonic Acid Hydrochloride or Other Analogs Cannot Replace the d6 Internal Standard in Validated Bioanalytical Methods


Substituting the d6-labeled internal standard with its unlabeled analog (trans 4-dimethylaminocrotonic acid hydrochloride, CAS 848133-35-7) or a structural analog will compromise the accuracy and reliability of quantitative LC-MS/MS assays. Using an unlabeled IS fails to correct for matrix effects and ionization suppression/enhancement because it co-elutes and shares the same MRM transition as the target analyte [1]. Conversely, a structural analog may exhibit different extraction recovery, chromatographic retention time, and ionization efficiency, leading to inaccurate quantification and poor method precision [2]. The d6-labeled compound is the structurally identical isotopologue, ensuring near-identical physicochemical behavior while providing a unique mass for selective detection, thereby fulfilling the stringent requirements of bioanalytical method validation guidelines from the FDA and EMA [3].

Quantitative Differentiation of trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride: Evidence-Based Comparison Against Analogs


Mass Difference Enables Unambiguous Analyte Discrimination in MS/MS Detection

The incorporation of six deuterium atoms in trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride (C6H6D6ClNO2) results in a molecular weight of 171.65 g/mol, which is a 6.03 Da increase compared to the unlabeled compound (C6H12ClNO2, 165.62 g/mol). This mass shift ensures that the internal standard's precursor and product ions are distinct from the analyte's in multiple reaction monitoring (MRM) mode, eliminating signal cross-talk . In contrast, an unlabeled internal standard would be indistinguishable from the analyte, and a 13C-labeled analog may provide a smaller mass shift depending on the label position [1].

Bioanalysis LC-MS/MS Method Validation

High Isotopic Purity (>98%) Minimizes Analytical Interference

The effectiveness of a deuterated internal standard is contingent on its isotopic enrichment. Vendor specifications for trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride indicate a typical isotopic purity of >98% [1]. This high enrichment minimizes the presence of unlabeled (d0) or partially labeled (d1-d5) species that would co-elute and interfere with the analyte signal. A lower purity IS (e.g., <95%) can introduce significant error, particularly at low analyte concentrations, by contributing to the analyte's MRM channel, thus violating the assumption of a pure internal standard [2].

Analytical Chemistry Stable Isotope Labeling Quality Control

Deuterium Kinetic Isotope Effect (KIE) is Negligible, Preserving Co-Elution for Accurate Correction

A potential pitfall with deuterated internal standards is a significant chromatographic shift due to the kinetic isotope effect (KIE), which can lead to differential matrix effects and inaccurate correction. For trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride, the deuterium labels are located on the peripheral dimethylamino group, remote from the carboxylic acid moiety involved in chromatographic interactions. This labeling strategy minimizes the KIE, ensuring that the internal standard co-elutes with the unlabeled analyte under typical reversed-phase LC conditions [1]. This is a critical advantage over some deuterated compounds where the label is placed near an exchangeable proton or a key functional group, causing a retention time difference that can degrade method performance [2].

Chromatography Isotope Effect Method Development

Stable Hydrochloride Salt Form Enhances Aqueous Solubility and Facilitates Standard Solution Preparation

The compound is supplied as a hydrochloride salt, which improves its water solubility compared to the free base form. Vendor data indicates the compound is soluble in water and DMSO . This is a practical advantage for preparing stock and working standard solutions for bioanalysis, as it allows for the use of aqueous or water-miscible solvents, reducing the need for high concentrations of organic modifiers that can affect chromatography and extraction efficiency. The unlabeled free base or other salt forms may exhibit lower solubility, leading to precipitation and inaccurate standard preparation [1].

Formulation Analytical Method Development Sample Preparation

Recommended Application Scenarios for trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride in Pharmaceutical Development and Quality Control


Quantitative Bioanalysis of Tyrosine Kinase Inhibitors (e.g., Neratinib, Afatinib) in Plasma for Pharmacokinetic Studies

This deuterated internal standard is ideally suited for the accurate quantification of tyrosine kinase inhibitors (TKIs) that are synthesized using 4-dimethylaminocrotonic acid as a key intermediate. Its structural identity and high isotopic purity (>98% [1]) ensure robust correction for matrix effects in plasma, enabling precise determination of pharmacokinetic parameters (Cmax, AUC, t½) as required for drug development and regulatory submission .

Impurity Profiling and Stability-Indicating Method Validation for Drug Substance and Drug Product

In pharmaceutical quality control, the d6-labeled compound serves as a reliable internal standard for methods aimed at quantifying the unlabeled parent compound or related impurities. Its high solubility [1] facilitates the preparation of standard solutions, and its co-eluting properties (due to the strategic d6 label placement ) ensure accurate quantitation even in the presence of complex excipient matrices, supporting forced degradation studies and long-term stability assessments.

Metabolite Identification and Quantification in Preclinical ADME Studies

The d6-labeled internal standard can be used to quantify the unlabeled 4-dimethylaminocrotonic acid or its metabolites in biological matrices (e.g., urine, bile, hepatocyte incubations). The significant +6 Da mass shift allows for clear differentiation from endogenous compounds and potential metabolites, making it a valuable tool for drug metabolism and disposition studies.

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